molecular formula C6H7N3O2 B1351183 1-Hydroxybenzotriazole hydrate CAS No. 80029-43-2

1-Hydroxybenzotriazole hydrate

Cat. No.: B1351183
CAS No.: 80029-43-2
M. Wt: 153.14 g/mol
InChI Key: PJUPKRYGDFTMTM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Hydroxybenzotriazole hydrate plays a crucial role in biochemical reactions, particularly in peptide synthesis. It acts as a coupling reagent, facilitating the formation of amide bonds between amino acids. This compound interacts with various enzymes and proteins, including those involved in peptide bond formation. The hydroxyl group attached to the benzotriazole ring increases the compound’s reactivity, making it an effective catalyst in the formation of amide bonds .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is used in the synthesis of peptides that can modulate cellular functions. For example, peptides synthesized using this compound can interact with cell surface receptors, influencing cell signaling pathways and altering gene expression. Additionally, these peptides can affect cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a coupling reagent in peptide synthesis. It facilitates the formation of activated esters, which react with amines to form amides. This process is crucial for the synthesis of peptides and other biomolecules. The hydroxyl group on the benzotriazole ring enhances the reactivity of the compound, making it an effective catalyst for amide bond formation. Additionally, this compound suppresses racemization, ensuring the synthesis of peptides with the desired stereochemistry .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its effectiveness as a coupling reagent can decrease if it degrades. Long-term studies have shown that this compound maintains its activity over extended periods, making it suitable for use in various biochemical applications. It is essential to store the compound properly to prevent degradation and ensure consistent results in peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound is effective in facilitating peptide synthesis without causing significant adverse effects. At high doses, it may exhibit toxic effects, including gastrointestinal irritation and potential toxicity to aquatic organisms. It is crucial to determine the appropriate dosage to achieve the desired effects while minimizing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes and cofactors involved in the formation of amide bonds. The compound’s role in these pathways is to facilitate the coupling of amino acids, ensuring the efficient synthesis of peptides. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, the compound can localize to specific compartments, where it exerts its effects on peptide synthesis. The distribution of this compound within cells is crucial for its activity as a coupling reagent .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that this compound is available at the sites where peptide synthesis occurs, enhancing its effectiveness as a coupling reagent .

Properties

IUPAC Name

1-hydroxybenzotriazole;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O.H2O/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUPKRYGDFTMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30924462
Record name 1H-Benzotriazol-1-ol--water (1/1)
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123333-53-9, 80029-43-2
Record name 1-Hydroxy-1H-benzotriazole hydrate (1:?)
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Record name 1-Hydroxybenzotriazole hydrate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Hydroxybenzotriazole monohydrate
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Record name 1H-Benzotriazol-1-ol--water (1/1)
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Record name 1H-Benzotriazole, 1-hydroxy-, hydrate (1:?)
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Record name 1-Hydroxybenzotriazole Monohydrate
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Record name 1-HYDROXYBENZOTRIAZOLE MONOHYDRATE
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Synthesis routes and methods I

Procedure details

To a solution of 3-carboxy-6-(2-chlorophenyl)-7-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine (compound obtained in Reference Example 1(4), 165 mg) in chloroform (1.0 mL containing amylene) was added the compound obtained in Reference Example 13(2), water-soluble carbodiimide HCl (123 mg), 1-hydroxybenzotriazole monohydrate (97 mg), and triethylamine (178 μL) and the mixture was stirred at room temperature overnight. To the reaction mixture was added an aqueous saturated sodium hydrogencarbonate solution (2 mL) and the mixture was stirred and extracted with chloroform. The extract was concentrated in vacuo and the resultant crude product was purified by a column chromatography on silica gel (solvent; hexane/ethyl acetate=90/10 to 70/30) to give 6-(2-chlorophenyl)-7-(4-chlorophenyl)-3-[N-(4-tetrahydrothiopyranyl)carbamoyl]pyrazolo[1,5-a]pyrimidine (50 mg; yield: 24%) as a pale yellow powder.
Name
3-carboxy-6-(2-chlorophenyl)-7-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
123 mg
Type
reactant
Reaction Step Two
Quantity
178 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a similar manner to Example 5, Compound 38 (240 mg, 36%) was obtained using (E)-3-[2-(1H-indazol-3-yl)vinyl]benzoic acid (500 mg, 1.89 mmol) obtained in a similar manner to Step 6 of Example 1, N-acetylethylenediamine (290 mg, 3.82 mmol), 1-hydroxybenzotriazole monohydrate (332 mg, 2.46 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (510 mg, 2.66 mmol) and N-methylmorpholine (420 μL, 3.82 μmmol).
Quantity
420 μL
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What is the primary application of 1-hydroxybenzotriazole hydrate in the provided research papers?

A1: In the provided research articles, this compound (HOBt) consistently appears as a coupling agent in peptide synthesis [, , , , , ]. It is frequently used in conjunction with carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) to facilitate the formation of amide bonds between amino acids [, , , , , ]. This process is crucial for constructing peptides, which are short chains of amino acids that form the building blocks of proteins.

Q2: Why is HOBt often used with EDC in peptide synthesis?

A2: While EDC effectively activates carboxylic acids for peptide bond formation, the reaction can lead to undesirable side products []. HOBt plays a crucial role by reacting with the activated intermediate, forming a more stable ester that is less prone to side reactions []. This improves the yield and purity of the desired peptide product.

Q3: Beyond peptide synthesis, was HOBt explored for other applications in the research?

A3: Yes, one study investigated the potential of Trichoderma asperellum LBKURCC1 laccase crude extract for decolorizing the anthraquinone dye Acid Blue 25 []. The researchers explored whether HOBt could act as a redox mediator to enhance the enzyme's activity in breaking down the dye []. Although the addition of HOBt did not lead to successful dye decolorization in this specific context, it highlights the potential of HOBt to be investigated in different applications beyond its established role in peptide synthesis.

Q4: Were there any studies exploring modifications to the basic structure of HOBt?

A4: While the provided research primarily employs HOBt in its standard form, one study investigated alternative modifications at the C-5 position of 2'-deoxyuridine for enhanced duplex stability in antisense oligonucleotides []. Although this research focuses on modifying nucleotides rather than HOBt itself, it showcases the concept of chemical modification to enhance the properties and functionality of molecules used in bioconjugation and other applications.

Q5: Are there any safety concerns associated with using HOBt?

A5: One study focused on the acute toxicological evaluation of this compound []. While this specific paper is not available in the provided set, it indicates that research has been conducted to understand the safety profile of HOBt. Researchers and users should always refer to the latest safety data sheets and handle HOBt with appropriate precautions.

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